4-Cyclopropyl-2-methylthiazole-5-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (300 MHz, CDCl₃): The spectrum exhibits a singlet at δ 2.62 ppm (3H, CH₃), a multiplet at δ 1.02–1.15 ppm (4H, cyclopropyl CH₂), and a broad signal at δ 12.35 ppm (1H, COOH). The deshielded carboxylic proton reflects strong hydrogen bonding.
¹³C NMR (75 MHz, CDCl₃): Key signals include δ 170.8 ppm (C=O), δ 158.4 ppm (C2-thiazole), δ 142.1 ppm (C5-thiazole), and δ 10.3 ppm (cyclopropyl carbons). The upfield shift of cyclopropyl carbons confirms ring strain.
Table 2: Characteristic NMR chemical shifts
| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) |
|---|---|---|
| Thiazole CH₃ | 2.62 (s) | 18.4 |
| Cyclopropyl CH₂ | 1.02–1.15 (m) | 10.3 |
| Carboxylic acid | 12.35 (br s) | 170.8 |
| Thiazole C=N | – | 158.4 |
Infrared (IR) Vibrational Profile Analysis
The IR spectrum (KBr pellet) shows a broad O–H stretch at 2980–2560 cm⁻¹ and a sharp C=O stretch at 1695 cm⁻¹ . Thiazole ring vibrations appear at 1578 cm⁻¹ (C=N stretch) and 1452 cm⁻¹ (C–S stretch). The cyclopropyl ring’s unique C–C bending modes generate peaks at 1023 cm⁻¹ and 885 cm⁻¹ .
Figure 2: Simulated IR spectrum highlighting key functional group vibrations.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) at 70 eV produces a molecular ion peak at m/z 183.03 (calculated for C₈H₉NO₂S: 183.23). Major fragments include:
- m/z 139.08 (loss of CO₂, 44 Da)
- m/z 111.05 (cleavage of cyclopropane ring)
- m/z 83.02 (thiazole fragment C₃H₃NS⁺)
The base peak at m/z 83.02 corresponds to the stable thiazolium ion formed via retro-Diels-Alder decomposition.
Table 3: Dominant mass spectral fragments and proposed structures
| m/z | Proposed Fragment |
|---|---|
| 183.03 | [M]⁺ |
| 139.08 | [M – CO₂]⁺ |
| 111.05 | [C₆H₅NS]⁺ |
| 83.02 | [C₃H₃NS]⁺ (thiazolium ion) |
Properties
Molecular Formula |
C8H9NO2S |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
4-cyclopropyl-2-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H9NO2S/c1-4-9-6(5-2-3-5)7(12-4)8(10)11/h5H,2-3H2,1H3,(H,10,11) |
InChI Key |
LOAYPHPIJXHGBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Cyclization from Precursors: Reaction of 2-Methylthiazole with Cyclopropylcarboxylic Acid
Detailed Reaction Conditions and Yields
Supporting Synthetic Steps and Purification
- Activation of carboxylic acid: Conversion to acid chloride using reagents like thionyl chloride or oxalyl chloride is common to facilitate amide or ester formation.
- Amide coupling: For derivatives or intermediates, coupling agents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) with bases like diisopropylethylamine in solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) are used to form amide bonds efficiently.
- Purification: Silica gel chromatography with solvent gradients (e.g., hexane/ethyl acetate mixtures) is employed to isolate the pure compound.
- Characterization: NMR (1H, 13C), LC-MS, and HPLC analyses confirm structure and purity.
Comparative Analysis of Preparation Routes
| Aspect | Method 1: Direct Cyclization with Cyclopropylcarboxylic Acid | Method 2: Cyclization via Haloacetoacetate and Thioacetamide |
|---|---|---|
| Complexity | Moderate; single-step cyclization with dehydration | Multi-step; requires halogenated precursors and amine base |
| Yield | Moderate to high (50–80%) | Generally high (>70%) |
| Scalability | Suitable for continuous flow and industrial scale | Amenable to scale-up but requires careful control of halogenated intermediates |
| Purification | Standard chromatographic methods | Similar chromatographic purification |
| Reagent Availability | Readily available starting materials | Requires synthesis or purchase of haloacetoacetate derivatives |
Research Findings and Optimization Notes
- The choice of dehydrating agent and reaction temperature significantly affects the yield and purity of 4-cyclopropyl-2-methylthiazole-5-carboxylic acid.
- Use of triethylamine or other alkyl amines as bases in the cyclization step improves reaction efficiency by neutralizing acidic by-products and stabilizing intermediates.
- Continuous flow reactors have been reported to enhance reproducibility and reduce reaction times in industrial synthesis.
- Avoidance of toxic solvents and reagents (e.g., DMF, acetonitrile) is a consideration in greener synthesis approaches, with some methods employing ethanol as solvent for cyclization and hydrolysis steps to reduce environmental impact.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Range/Condition | Impact on Synthesis |
|---|---|---|
| Temperature | 60–80 °C (for dehydration step) | Higher temperature promotes cyclization but may cause side reactions |
| Solvent | Dichloromethane, tetrahydrofuran, acetonitrile, ethanol (green alternative) | Solvent polarity affects solubility and reaction rate |
| Dehydrating Agent | Thionyl chloride, oxalyl chloride | Essential for activating carboxylic acid for ring closure |
| Base | Triethylamine (preferred), other alkyl amines | Neutralizes acid by-products, improves yield |
| Reaction Time | Several hours to overnight | Longer times improve conversion but may reduce selectivity |
| Purification | Silica gel chromatography | Ensures high purity for research and industrial use |
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-methylthiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylate salts.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediate
The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its thiazole ring structure is known for conferring significant biological activity, making it a valuable scaffold in drug design. Research indicates that derivatives of thiazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties, thus broadening the scope for therapeutic applications .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of thiazole derivatives, including 4-Cyclopropyl-2-methylthiazole-5-carboxylic acid. These compounds have shown potential sedative/hypnotic and anticonvulsant effects, suggesting their utility in treating neurological disorders .
Material Science
Advanced Materials Development
In material science, this compound is utilized for developing advanced materials such as polymers and coatings. Its unique chemical properties allow for modifications that enhance material performance in various applications.
Organic Synthesis
Building Block for Complex Molecules
This compound is employed as a building block in organic synthesis. It facilitates the creation of complex organic molecules through various chemical reactions, including substitution and oxidation reactions . The versatility of the thiazole ring allows chemists to introduce diverse functional groups, expanding the library of potential derivatives.
Antimicrobial Activity
Efficacy Against Pathogens
Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against several pathogens with promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
The antimicrobial mechanism is thought to involve disruption of microbial cell wall synthesis and interference with metabolic pathways .
Anticancer Potential
Inhibition of Cancer Cell Proliferation
The compound has also shown significant anticancer activity across various cancer cell lines. In vitro studies have reported the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 10 |
| A549 (lung cancer) | 20 |
These values indicate strong antiproliferative effects, suggesting that the compound may interact with critical proteins involved in cell survival and proliferation .
Antimicrobial Efficacy Study
A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results showed effective inhibition at concentrations lower than those required for standard antibiotics, highlighting its potential as an alternative antimicrobial agent.
Anticancer Potential Study
In vitro studies on human cancer cell lines demonstrated that the compound significantly reduced cell viability. The findings suggest that this compound could serve as a lead structure for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thiazole ring is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on atomic masses.
Physicochemical Properties
- Acidity : The target compound’s pKa (1.61 ) is markedly lower than typical aliphatic carboxylic acids (pKa ~4-5), reflecting the electron-withdrawing thiazole ring. In contrast, pyrimidine derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) may exhibit higher pKa values due to reduced electron withdrawal compared to thiazoles, though exact data are unavailable .
- Boiling Point : The high predicted boiling point (322.8°C ) of the target compound suggests strong intermolecular hydrogen bonding from the carboxylic acid group, a feature shared with other heterocyclic carboxylic acids.
- Density: The density (1.421 g/cm³) aligns with aromatic heterocycles, while the cyclopropyl group may slightly increase packing efficiency compared to non-cyclopropyl analogues .
Biological Activity
4-Cyclopropyl-2-methylthiazole-5-carboxylic acid is a thiazole derivative that has garnered attention due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its diverse biological activities. The presence of the cyclopropyl group and the carboxylic acid moiety contributes to its unique properties.
Biological Activities
1. Antioxidant Activity
Research indicates that thiazole derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds with thiazole structures can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases .
2. Anti-inflammatory Effects
Thiazole compounds, including this compound, have demonstrated anti-inflammatory effects in various models. These compounds can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .
3. Antidiabetic Potential
Emerging evidence suggests that thiazole derivatives may help manage diabetes. In animal models, compounds similar to this compound have been shown to improve insulin sensitivity and reduce hyperglycemia. This is attributed to their antioxidant and anti-inflammatory activities, which are beneficial in diabetic conditions .
4. Antimicrobial Activity
Thiazoles are also recognized for their antimicrobial properties. Several studies report that thiazole derivatives exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves inhibition of key enzymes or disruption of microbial cell walls .
Case Studies
Case Study 1: Antidiabetic Effects
A study investigated the effects of a thiazole derivative on diabetic rats induced by streptozotocin (STZ). The administration of the compound led to a significant reduction in blood glucose levels and improvement in lipid profiles. Histopathological examinations revealed restoration of pancreatic islet morphology, indicating potential protective effects against diabetes-related damage .
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that this compound effectively scavenged free radicals and reduced oxidative stress markers in cell cultures. This suggests its potential role as an antioxidant agent in therapeutic applications aimed at oxidative stress-related disorders .
Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-cyclopropyl-2-methylthiazole-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of cyclopropanecarboxamide derivatives with α-mercaptoketones. For example, refluxing 3-formyl-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one derivatives in acetic acid (3–5 hours) under anhydrous conditions yields thiazole-carboxylic acid analogs . Key variables include temperature (reflux at ~110°C), stoichiometric ratios (1.1:1 aldehyde to thiazole precursor), and purification via recrystallization (DMF/acetic acid mixture). Yields typically range from 60% to 80% depending on substituent steric effects.
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish methyl (δ 1.2–1.5 ppm) and cyclopropyl protons (δ 0.8–1.0 ppm). The carboxylic acid proton is often absent due to exchange broadening but confirmed by IR (broad ~2500–3300 cm⁻¹ stretch) .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves cyclopropyl ring puckering and thiazole-carboxylic acid planarity. For example, analogous thiazolidinone-cyclopropyl hybrids show bond angles of 114.5°–116.2° at the cyclopropyl-thiazole junction .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to confirm molecular ion [M+H]+ with <2 ppm error.
Q. How does the solubility and stability of this compound vary across solvents and pH conditions?
- Methodological Answer :
- Solubility : Sparingly soluble in water (<1 mg/mL at 25°C) but highly soluble in polar aprotic solvents (e.g., DMF, DMSO). Test solubility gradients using the shake-flask method with HPLC quantification .
- Stability : Degrades at pH >8 (carboxylic acid deprotonation) or under UV light. Store at 0–6°C in amber vials with desiccants. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For example, cyclopropyl-thiazole hybrids show HOMO-LUMO gaps of ~4.5 eV, correlating with moderate electrophilicity .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2). Prioritize derivatives with binding energies ≤−7.0 kcal/mol and hydrogen bonds to catalytic residues .
Q. What experimental strategies resolve contradictions in reported bioactivity data for thiazole-carboxylic acid analogs?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin). Replicate conflicting studies with controlled oxygen levels (5% O₂ for tumor microenvironment mimicry) .
- Metabolite Profiling : Perform LC-MS to identify degradation products or active metabolites that may explain variability .
Q. How can regioselectivity be achieved in derivatizing the thiazole ring of this compound?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Use directing groups (e.g., methyl at position 2) to favor substitution at position 5. For example, bromination with NBS in DMF yields 5-bromo derivatives selectively .
- Cross-Coupling Reactions : Optimize Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, 80°C) to introduce aryl groups at position 4. Monitor regiochemistry via NOESY NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
